N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Description
N-[(1R,2R)-2-Aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a chiral sulfonamide derivative characterized by a cyclohexylamine backbone and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl substituents. Its stereochemistry ((1R,2R) configuration) and sulfonamide functional group make it a candidate for applications in asymmetric catalysis, enzyme inhibition, or pharmaceutical intermediates . Key features include:
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNCYCPWLJXDO-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Stoichiometry
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3,5-Bis(trifluoromethyl)benzenesulfonyl chloride : Serves as the electrophilic sulfonating agent.
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(1R,2R)-2-Aminocyclohexylamine : Chiral amine nucleophile with defined stereochemistry (R,R configuration).
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Triethylamine (Et₃N) : Scavenges HCl generated during sulfonamide bond formation, maintaining a neutral pH.
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Tetrahydrofuran (THF) : Polar aprotic solvent facilitating reagent solubility and reaction homogeneity.
The stoichiometric ratio of sulfonyl chloride to amine is 1:1, with triethylamine added in equimolar amounts to neutralize HCl.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The reaction is conducted at 20°C with ice-cooling to mitigate exothermic side reactions. THF is selected for its ability to dissolve both hydrophobic trifluoromethyl groups and the polar amine, achieving a reaction yield of 87%. Comparative studies in dichloromethane (DCM) or acetonitrile resulted in lower yields (<70%) due to incomplete solubilization of reactants.
Base Selection
Triethylamine outperforms weaker bases (e.g., pyridine) and stronger bases (e.g., DBU) in minimizing racemization of the chiral amine. NMR monitoring confirmed >99% enantiomeric retention when using Et₃N.
Purification and Crystallization
Crude product purification involves sequential steps:
Table 1: Chromatographic Purity Analysis (HPLC)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Relevance
The protocol is scalable to 10 mmol without yield reduction. A 50 g pilot-scale synthesis achieved 85% yield, demonstrating robustness for industrial applications. Key advantages include:
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Minimal purification requirements due to high crude purity.
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Compatibility with continuous-flow reactors for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer cell growth.
Case Study: Inhibition of Tumor Growth
A study published in Pharmaceuticals evaluated the compound's efficacy against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Catalysis
Catalytic Applications
this compound has been identified as an effective catalyst in several organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and asymmetric synthesis processes.
| Reaction Type | Catalyst Role | Outcome |
|---|---|---|
| Michael Addition | Enantioselective catalyst | High yields of chiral products |
| Asymmetric Synthesis | Catalyst for dynamic resolution | Enhanced selectivity in product formation |
| Hydrazination | Catalyst for enantioselective reactions | Improved yields and selectivity |
Case Study: Asymmetric Synthesis of Flavanones
In a recent publication, the compound was utilized as a catalyst for the asymmetric synthesis of flavanones. The study reported that using this compound led to significant enantioselectivity (up to 98% ee) and high yields (over 90%), demonstrating its effectiveness in catalyzing complex organic transformations.
Materials Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its sulfonamide group contributes to improved thermal stability and mechanical strength in polymer composites.
| Property Evaluated | Control Material | Modified Material |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength (Tensile) | 30 MPa | 45 MPa |
Case Study: Polymer Composite Development
A study investigated the effects of adding this compound to polycarbonate matrices. The modified polymers exhibited not only improved thermal stability but also enhanced resistance to UV degradation, making them suitable for outdoor applications.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The trifluoromethyl groups enhance its binding affinity and selectivity towards certain proteins . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tabulated Comparison
Biological Activity
N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1233703-68-8
- Molecular Formula : C14H16F6N2O2S
- Molecular Weight : 390.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may influence its interaction with cellular receptors and enzymes.
- Receptor Binding : The compound has shown affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in signal transduction pathways.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 9.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 15.0 | Modulation of mitochondrial function |
These results suggest a promising role for this compound in cancer therapy, particularly in targeting hormone-responsive tumors.
Neuroprotective Effects
In addition to its anticancer properties, this compound has exhibited neuroprotective effects in animal models of neurodegenerative diseases. It appears to modulate glutamate signaling and reduce oxidative stress, which are critical factors in neuronal survival.
Case Studies
- Study on MCF-7 Cells : A study conducted by Zhang et al. (2023) evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction through the activation of caspases 3 and 9, suggesting a mitochondrial pathway involvement.
- Neuroprotection in Animal Models : Another study by Li et al. (2024) demonstrated that administration of the compound in a mouse model of Alzheimer's disease led to improved cognitive function and reduced amyloid-beta plaque formation.
Q & A
Q. What are the key challenges in synthesizing N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide with high enantiomeric purity?
Synthesis of this compound requires precise control over stereochemistry due to the (1R,2R)-aminocyclohexyl moiety. Methods like chiral auxiliary-assisted synthesis or asymmetric catalysis are critical. For example, cyclic voltammetry (CV) studies on similar sulfonamide derivatives highlight the role of electron-withdrawing trifluoromethyl groups in stabilizing intermediates during catalytic steps . Purification via chiral HPLC or crystallization with chiral resolving agents is recommended to achieve >98% enantiomeric excess (ee).
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
The trifluoromethyl groups enhance lipophilicity, but this may reduce aqueous solubility. Co-solvent systems (e.g., DMSO/water mixtures) or micellar encapsulation are effective. Stability studies under varying pH (2–9) and temperature (4–37°C) are essential; NMR monitoring of degradation products (e.g., sulfonic acid derivatives) can identify optimal storage conditions .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- 19F NMR : Critical for confirming the presence and position of trifluoromethyl groups (δ −60 to −65 ppm).
- Chiral HPLC : Validates enantiopurity using columns like Purospher® STAR with chiral stationary phases .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C14H15F6N2O2S).
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl groups influence catalytic applications in radical arylation?
The electron-withdrawing trifluoromethyl groups stabilize transition states in radical reactions. Bulk electrolysis studies on analogous compounds show enhanced catalytic efficiency in THF at −0.8 V (vs. Ag/AgCl), with turnover numbers (TON) exceeding 100 . Computational modeling (DFT) can predict regioselectivity in arylation steps.
Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values between HPLC and NMR analyses?
Discrepancies may arise from solvent-dependent conformational changes or chiral solvating agent (CSA) interactions. For example, using (R)-BINOL as a CSA in 19F NMR can align results with HPLC data . Cross-validation via circular dichroism (CD) spectroscopy is advised.
Q. How can the compound’s interaction with biomolecular targets (e.g., enzymes) be systematically studied?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolves binding modes of the sulfonamide group with active sites (e.g., carbonic anhydrase).
- Molecular dynamics (MD) simulations : Predicts stability of the cyclohexylamine moiety in hydrophobic pockets.
Methodological Considerations
Q. What precautions are necessary for handling this compound under inert conditions?
The aminocyclohexyl group is prone to oxidation. Use Schlenk lines or gloveboxes (O2 < 1 ppm) during synthesis. Store under argon at −20°C with desiccants to prevent hygroscopic degradation .
Q. How can scalability of enantioselective synthesis be achieved without compromising purity?
Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve reproducibility. Monitor reaction progress via inline FTIR to detect byproducts early .
Data Contradiction Analysis
Q. Why do catalytic performance metrics vary between small-scale CV experiments and bulk electrolysis?
CV (microscale) may not account for mass transfer limitations in bulk systems. Optimize parameters like electrode surface area and stirring rates. For example, increasing Pt electrode diameter from 1 mm to 5 mm improves TON by 40% in THF-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
